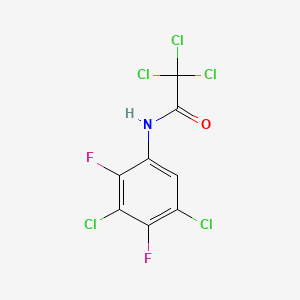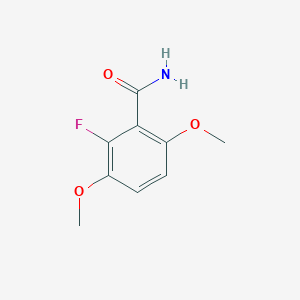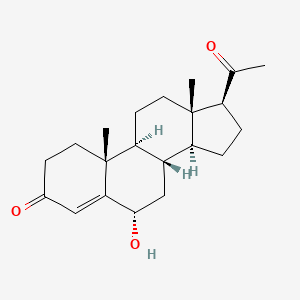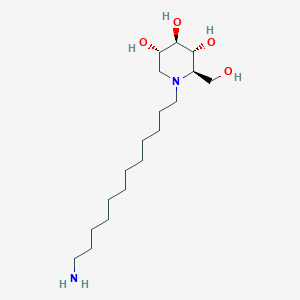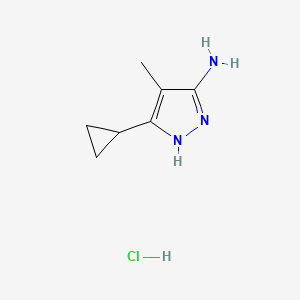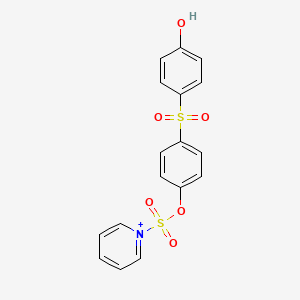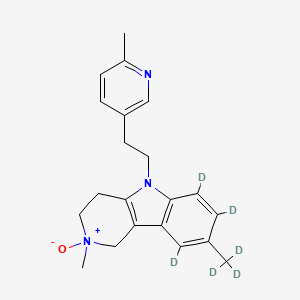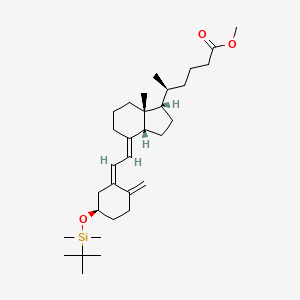
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester is a complex organic compound with a unique structure. This compound is part of the secosteroid family, which are steroids in which one of the rings has been cleaved. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Cleavage of the steroid ring: The cleavage of the steroid ring is achieved through a series of oxidation and reduction reactions.
Formation of the carboxylic acid methyl ester: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to steroid metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid: Similar structure but without the methyl ester group.
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C32H54O3Si |
|---|---|
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
methyl (5S)-5-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32+/m0/s1 |
InChI-Schlüssel |
LACUDBFJBSQZIP-DOPZDUMDSA-N |
Isomerische SMILES |
C[C@@H](CCCC(=O)OC)[C@@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



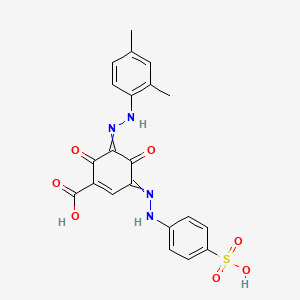
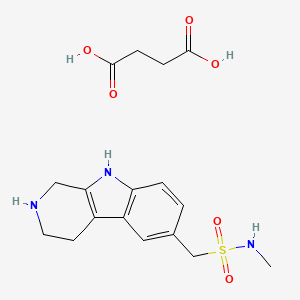

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
